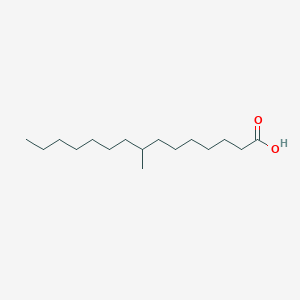
(+)-Volkensiflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-volkensiflavone is a natural product found in Rheedia edulis and Garcinia livingstonei. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavanone and a hydroxyflavone.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
(+)-Volkensiflavone, a compound isolated from various plant species, has demonstrated significant antibacterial and antioxidant activities. In studies, it exhibited higher antibacterial activity against strains such as Bacillus anthracis, Escherichia coli, and Staphylococcus aureus. The compound also showed notable antioxidant activity, suggesting its potential as a source of natural antibacterial and antioxidant agents (Mbwambo et al., 2012).
Potential in Treating Alzheimer's Disease
A study on a triple transgenic mouse model of Alzheimer's disease found that biflavonoids, including (+)-volkensiflavone, could have neuroprotective effects. The treatment with a biflavonoid fraction from Garcinia madruno, which included (+)-volkensiflavone, reduced β-amyloid deposition and tau pathology in the brain, suggesting potential therapeutic benefits for Alzheimer's disease (Sabogal-Guáqueta et al., 2017).
Aphrodisiac and Antihypertensive Effects
(+)-Volkensiflavone has been identified in Allanblackia floribunda, a plant traditionally used for its aphrodisiac and antihypertensive properties. Research has validated these traditional uses, indicating the role of (+)-volkensiflavone in these effects (Brusotti et al., 2016).
Role in Atheroprotection
A study on the atheroprotective effects of biflavonoids showed that (+)-volkensiflavone, among other biflavonoids, can modulate the interaction between macrophages and oxidized LDL, a key event in atherosclerosis. The compound demonstrated antioxidant, anti-inflammatory, and atheroprotective effects in both in vitro and in vivo models (Tabares-Guevara et al., 2017).
Antimicrobial Modulatory Effects
(+)-Volkensiflavone was found to have a modulatory effect on drug resistance in Staphylococcus aureus strains overexpressing efflux pump genes. The compound enhanced the activity of antibiotics, suggesting its potential as an adjuvant in antibiotic therapy for multidrug-resistant strains (Silva et al., 2020).
Propiedades
Nombre del producto |
(+)-Volkensiflavone |
|---|---|
Fórmula molecular |
C30H20O10 |
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,27,29,31-36H/t27-,29+/m1/s1 |
Clave InChI |
YOGANETYFUQWIM-PXJZQJOASA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





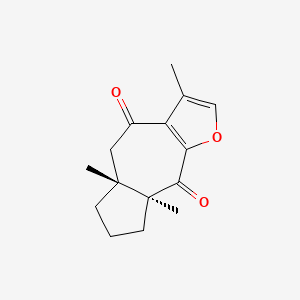
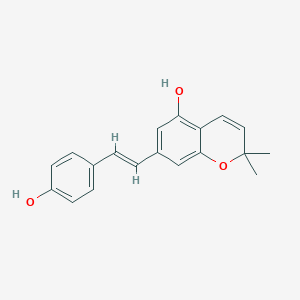
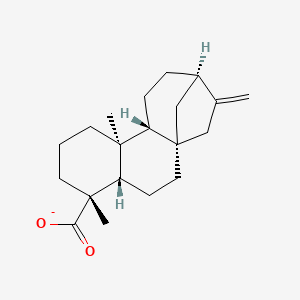

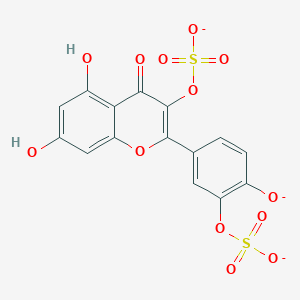
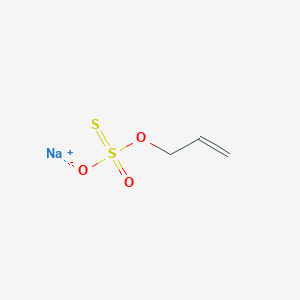

![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)
